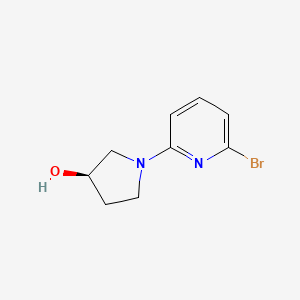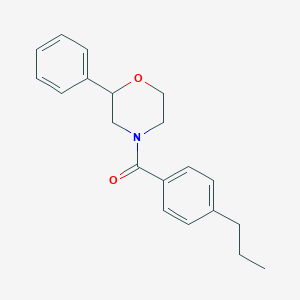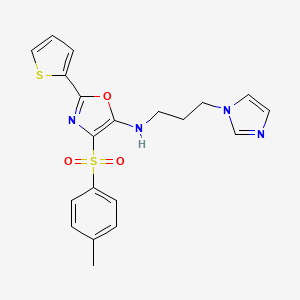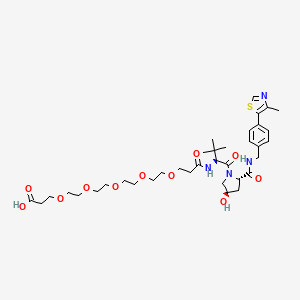
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol, also known as Br-PIP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. Br-PIP3 is a small molecule that can modulate the activity of phosphoinositide 3-kinases (PI3Ks), which are a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
Mecanismo De Acción
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol acts as a competitive inhibitor of PI3Ks by binding to the ATP-binding pocket of the enzyme. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a crucial step in the activation of downstream signaling pathways. By inhibiting PI3K activity, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol can modulate various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol depend on the specific cellular context and the isoform of PI3Ks that are targeted. In cancer cells, for example, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been shown to inhibit cell proliferation and induce apoptosis. In immune cells, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been shown to modulate T cell activation and differentiation. In neurons, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been shown to regulate synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has several advantages as a tool compound for scientific research. Firstly, it is a small molecule that can penetrate cell membranes and target intracellular enzymes. Secondly, it is a reversible inhibitor that allows for the modulation of PI3K activity in a dose-dependent manner. However, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol also has some limitations. Firstly, it has a relatively low potency compared to other PI3K inhibitors, which may limit its use in certain experimental settings. Secondly, it may have off-target effects on other enzymes that share structural similarities with PI3Ks.
Direcciones Futuras
There are several future directions for the use of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol in scientific research. Firstly, the development of more potent and specific PI3K inhibitors based on the structure of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol could lead to the discovery of novel therapeutic agents for various diseases. Secondly, the application of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol in combination with other drugs or therapies could enhance their efficacy and reduce their side effects. Lastly, the use of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol in animal models of disease could provide valuable insights into the role of PI3Ks in vivo and the potential therapeutic applications of PI3K inhibitors.
Métodos De Síntesis
The synthesis of (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol involves a series of chemical reactions, including the bromination of pyridine, the coupling of the bromopyridine with a protected pyrrolidine, and the deprotection of the resulting compound. The detailed synthesis method has been described in several scientific publications, including the original paper by Burke et al. (2003).
Aplicaciones Científicas De Investigación
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been widely used as a tool compound in scientific research to investigate the role of PI3Ks in various biological processes. For example, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been used to study the activation and inhibition of PI3Ks in cancer cells, immune cells, and neurons. Moreover, (R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol has been used to identify novel PI3K inhibitors and to validate the specificity of existing PI3K inhibitors.
Propiedades
IUPAC Name |
(3R)-1-(6-bromopyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHTZWXAZJJPRA-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)
![8-(2-chlorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835163.png)


![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)
![[(3S,6R)-6-methylpiperidin-3-yl]methanol](/img/structure/B2835169.png)
![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)

